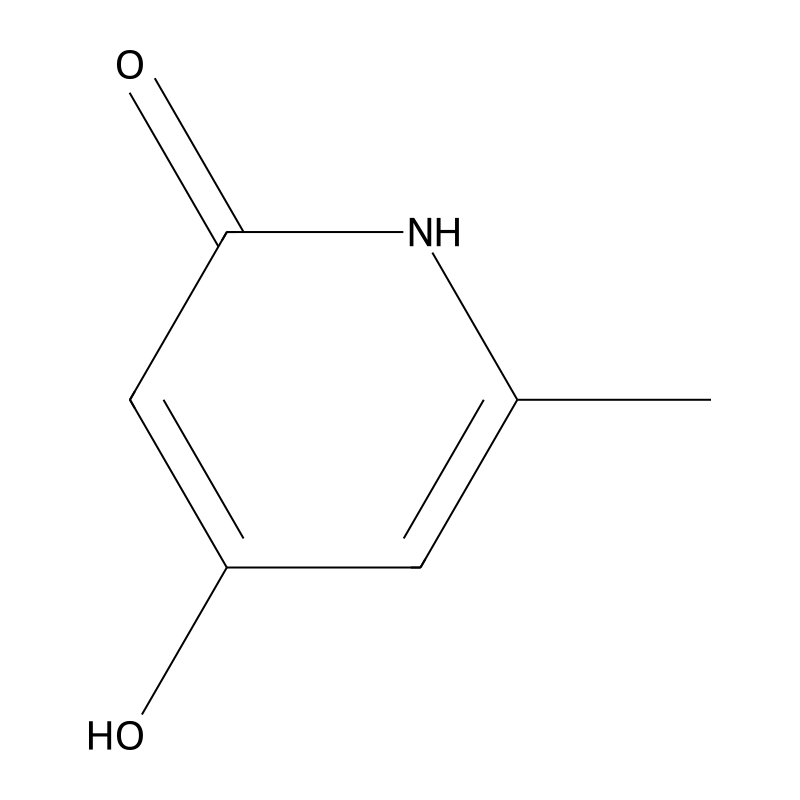6-Methylpyridine-2,4-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-Methylpyridine-2,4-diol, also known as 4-hydroxy-6-methyl-2-pyridinone, is a heterocyclic compound characterized by a pyridine ring with hydroxyl groups at the 2 and 4 positions and a methyl group at the 6 position. Its molecular formula is C₆H₇NO₂, and it exhibits both structural and functional diversity due to its ability to participate in various
- Condensation Reactions: It can react with carboxylic acids to form esters or amides, depending on the reaction conditions.
- Oxidation: The hydroxyl groups can be oxidized to carbonyls or further oxidized to carboxylic acids .
- Substitution Reactions: The hydrogen atoms on the pyridine ring can be substituted by electrophiles, leading to various derivatives .
The biological activity of 6-Methylpyridine-2,4-diol has been explored in various studies:
- Antioxidant Properties: Compounds related to 6-Methylpyridine-2,4-diol have shown promising antioxidant activities, which may be beneficial for preventing oxidative stress-related diseases .
- Antimicrobial Effects: Some derivatives exhibit antibacterial properties, making them potential candidates for developing new antimicrobial agents .
Several methods have been developed for synthesizing 6-Methylpyridine-2,4-diol:
- Condensation of Ethyl Acetoacetate and Urea: This method involves the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium methoxide in methanol .
- Cyclization Reactions: Various cyclization techniques can yield this compound from simpler precursors through multiple steps involving condensation and rearrangement .
6-Methylpyridine-2,4-diol finds applications in various fields:
- Pharmaceuticals: Its derivatives are being investigated for their potential use as therapeutic agents due to their biological activities.
- Agricultural Chemicals: The compound may serve as a precursor for agrochemicals or plant growth regulators.
- Dyes and Pigments: It can be utilized in synthesizing dyes due to its chromophoric properties.
Research on interaction studies involving 6-Methylpyridine-2,4-diol indicates its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions enhances its utility in catalysis and material science. Molecular docking studies suggest that it may interact effectively with biological targets, providing insights into its mechanism of action .
Several compounds share structural similarities with 6-Methylpyridine-2,4-diol. Here are some notable examples:
These compounds highlight the unique structural features of 6-Methylpyridine-2,4-diol while also showcasing variations that influence their chemical behavior and biological activities.
XLogP3
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








